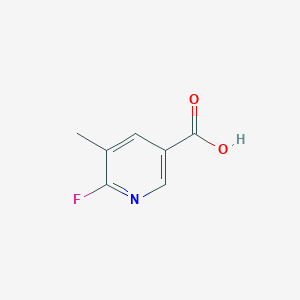

2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Description

The exact mass of the compound 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-methyl-pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZDYHOLKCERQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585967 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-35-6 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

CAS Number: 885267-35-6

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

Introduction: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the carboxylic acid functionality, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a thorough examination of its synthesis, properties, applications, and safety considerations to support its effective use in research and development.

Physicochemical Properties

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a solid at room temperature with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3] While specific physical properties such as melting point and solubility are not extensively documented in publicly available literature, its structure suggests it is likely soluble in polar organic solvents.

| Property | Value | Source |

| CAS Number | 885267-35-6 | [2][4] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | >98.0% (commercially available) | [3] |

Synthesis and Reaction Pathways

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is not widely detailed in peer-reviewed journals, however, analogous syntheses of fluorinated pyridine carboxylic acids are well-documented in patent literature.[5][6] These methods often involve multi-step sequences starting from readily available pyridine derivatives. A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.

A common strategy for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction or by utilizing fluorinated building blocks. The synthesis of related trifluoromethylpyridines often involves the chlorination of a methylpyridine precursor followed by a chlorine/fluorine exchange.[7][8] For the target molecule, a likely precursor would be a bromo- or chloro-substituted methylpyridine which can then be converted to the corresponding fluoropyridine. The carboxylic acid group can be introduced via oxidation of the methyl group or by carboxylation of a lithiated intermediate.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Step 1: Halogenation of a 3-methyl-5-aminopyridine derivative. This would likely involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a bromine or chlorine atom.

-

Step 2: Fluorination. The resulting halo-pyridine would then undergo a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent.[9]

-

Step 3: Introduction of the Carboxylic Acid. The methyl group at the 3-position could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Alternatively, if a different precursor is used where the 5-position is halogenated, a lithium-halogen exchange followed by quenching with carbon dioxide would yield the desired carboxylic acid.

Applications in Research and Development

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final active ingredient.

Pharmaceutical Applications:

Fluorinated pyridines are key components in a wide range of drug candidates. The related compound, 2-Fluoro-3-methylpyridine, is used in the development of drugs targeting neurological disorders.[1] While specific examples for the carboxylic acid derivative are not prevalent in public literature, its structure lends itself to the synthesis of amides, esters, and other derivatives that are common in medicinal chemistry.

Agrochemical Applications:

Pyridine-based compounds are integral to many modern herbicides, insecticides, and fungicides.[10] The trifluoromethylpyridine moiety, for instance, is found in over 20 commercialized agrochemicals.[7][8] 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can serve as a precursor to active ingredients in this field, with the fluorine and carboxylic acid groups providing handles for further chemical modification.

Safety and Handling

Hazard Identification:

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Stability and Reactivity:

The compound is stable under normal storage and handling conditions. Avoid strong oxidizing agents. Hazardous decomposition products under fire conditions may include carbon oxides, hydrogen fluoride, and nitrogen oxides.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable and versatile building block for the synthesis of advanced chemical compounds. Its fluorinated pyridine core is a sought-after motif in modern drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.

References

-

Jennychem. 2-fluoro-5-methylpyridine-3-carboxylic acid. [Link]

-

P212121 Store. 2-Fluoro-3-methylpyridine-5-carboxylic acid. [Link]

- Google Patents.

-

Thermo Fisher Scientific. Certificate of analysis - 2-(Trifluoromethyl)pyridine-4-carboxylic acid. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

- Google Patents. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

-

National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. store.p212121.com [store.p212121.com]

- 4. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]

- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 10. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 11. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid, also known as 6-fluoro-5-methylnicotinic acid, is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs, a pyridine ring substituted with a carboxylic acid, a fluorine atom, and a methyl group, make it a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, thereby offering a tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its synthesis and reactivity.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 2-Fluoro-3-methyl-pyridine-5-carboxylic acid governs its chemical behavior and physical characteristics. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

Core Molecular Identifiers

| Identifier | Value |

| CAS Number | 885267-35-6[1] |

| Molecular Formula | C₇H₆FNO₂[1] |

| Molecular Weight | 155.13 g/mol [1] |

| IUPAC Name | 2-Fluoro-3-methyl-pyridine-5-carboxylic acid |

| Synonyms | 6-Fluoro-5-methylnicotinic acid |

`dot graph molecular_structure { layout=neato; node [shape=plaintext]; edge [style=bold];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; F1 [label="F"]; C_methyl [label="CH₃"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"];

C1 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- F1 [pos="2,1!"]; C2 -- C_methyl [pos="-2,1!"]; C4 -- C_carboxyl [pos="0,-2!"]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; } ` Caption: 2D structure of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Predicted and Experimental Physical Properties

A combination of predicted and available experimental data for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its isomer, 6-Fluoronicotinic acid, is presented below. It is crucial to note that much of the data for the target molecule is computationally predicted and awaits experimental verification.

| Property | 2-Fluoro-3-methyl-pyridine-5-carboxylic acid | 6-Fluoronicotinic acid (Isomer for Comparison) |

| Melting Point (°C) | Not available | 144-148[2] |

| Boiling Point (°C) | 318.0 ± 37.0 (Predicted) | Not available |

| Density (g/cm³) | 1.341 ± 0.06 (Predicted) | Not available |

| pKa | 3.48 ± 0.10 (Predicted) | Not available |

| Appearance | White to off-white solid (Predicted) | White to off-white solid[2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the directing effects of the substituents on the pyridine ring.

-

Aromatic Protons (2H): Two distinct signals in the downfield region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on coupling with the fluorine atom and adjacent protons.

-

Methyl Protons (3H): A singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton (1H): A broad singlet at a very downfield chemical shift (typically δ 10.0-13.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed as splitting of the carbon signals.

-

Carboxylic Carbonyl Carbon: Expected in the range of δ 160-175 ppm.

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

For comparison, spectral data for the related compound 2-Fluoro-3-methylpyridine is available and can serve as a reference for the pyridine core.[3]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted pyridine ring.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 155.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments related to the pyridine ring.

Chemical Properties and Reactivity

The chemical reactivity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the ring nitrogen, allows for further functionalization of the pyridine core. The pyridine nitrogen itself can act as a base or a nucleophile.

Synthesis

A plausible synthetic route to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can be extrapolated from known methodologies for the synthesis of related fluorinated pyridine carboxylic acids. A common approach involves the construction of the pyridine ring followed by functional group manipulations. A potential multi-step synthesis is outlined below, starting from commercially available precursors. It is important to note that this is a proposed pathway and would require experimental optimization.

A detailed experimental protocol based on a similar synthesis reported in the patent literature could involve the following key transformations[4][5]:

-

Halogenation of a suitable 3-methylpyridine precursor: Introduction of a bromine or iodine atom at the 5-position.

-

Metal-halogen exchange and carboxylation: Conversion of the halide to an organometallic species (e.g., Grignard or organolithium reagent) followed by quenching with carbon dioxide to install the carboxylic acid group.

-

Introduction of the fluorine atom: This is often the most challenging step and can be achieved through various methods, such as a Balz-Schiemann reaction on an amino precursor or nucleophilic fluorination on an activated pyridine ring.

Experimental Protocols

The following are detailed, best-practice protocols for the characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Protocol 1: Determination of Aqueous Solubility

Rationale: Understanding the solubility of a compound is critical for its formulation and biological testing. This protocol provides a standardized method for determining aqueous solubility.

Materials:

-

2-Fluoro-3-methyl-pyridine-5-carboxylic acid

-

Distilled or deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Test tubes and rack

-

Vortex mixer

-

pH paper or pH meter

Procedure:

-

Add approximately 10 mg of the compound to a clean, dry test tube.

-

Add 1 mL of distilled water. Vortex the mixture for 30 seconds.

-

Observe for complete dissolution. If not fully dissolved, gently warm the mixture and observe again. Note the solubility in water.

-

If soluble in water, test the pH of the solution. An acidic pH would be indicative of the carboxylic acid.

-

If insoluble in water, add 1 mL of 5% NaHCO₃ solution to a fresh 10 mg sample. The evolution of gas (CO₂) is a positive test for a carboxylic acid.

-

To another fresh sample, add 1 mL of 5% NaOH solution and observe for dissolution.

-

If the compound is insoluble in basic solutions, test its solubility in 5% HCl to assess the basicity of the pyridine nitrogen.

Protocol 2: Determination of pKa by NMR Titration

Rationale: The pKa is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. NMR titration is a powerful method for determining pKa values by monitoring the chemical shift changes of specific protons upon protonation/deprotonation.

Materials:

-

2-Fluoro-3-methyl-pyridine-5-carboxylic acid

-

D₂O (Deuterium Oxide)

-

NaOD (Sodium deuteroxide) in D₂O (0.1 M)

-

DCl (Deuterium chloride) in D₂O (0.1 M)

-

NMR tubes

-

pH meter calibrated for D₂O solutions (or apply a correction factor)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the compound in D₂O (e.g., 5-10 mg/mL).

-

Prepare a series of NMR samples with varying pD values by adding small aliquots of NaOD or DCl to the stock solution.

-

Record the ¹H NMR spectrum for each sample.

-

Measure the pD of each sample using a calibrated pH meter.

-

Identify a proton signal (e.g., one of the aromatic protons) that shows a significant chemical shift change upon titration.

-

Plot the chemical shift (δ) of the selected proton against the pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Applications in Research and Drug Development

Substituted pyridine carboxylic acids are prevalent scaffolds in modern drug discovery. The presence of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize cell permeability. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. Its unique substitution pattern offers medicinal chemists a versatile platform for lead optimization and the development of novel therapeutics.

Safety and Handling

As with any chemical compound, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a compound with significant potential in the fields of medicinal and materials chemistry. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a thorough overview based on predicted data, analysis of related compounds, and established scientific principles. The detailed protocols for characterization and the proposed synthetic strategies offer a solid foundation for researchers working with this and similar fluorinated pyridine derivatives. Further experimental investigation is warranted to fully elucidate the properties of this promising molecule.

References

-

PubChem. 2-Fluoro-3-methylpyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Title of Paper where spectra are presented]. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

- Google Patents.

-

AbacipharmTech. 6-Fluoro-5-methylnicotinic acid. [Link]

-

PubChem. 6-Fluoronicotinic Acid. [Link]

-

Pipzine Chemicals. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ossila.com [ossila.com]

- 3. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

Structure Elucidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: A Multi-technique Spectroscopic and Analytical Approach

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2-fluoro-3-methyl-pyridine-5-carboxylic acid, a key building block in medicinal chemistry. The inherent potential for isomeric ambiguity necessitates a rigorous, multi-technique analytical approach. This document outlines a self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. Each technique provides orthogonal data points that, when synthesized, converge to a single, validated chemical structure. We detail the causality behind experimental choices, provide step-by-step protocols for key methodologies, and present interpreted data in a clear, tabular format, establishing a definitive and reproducible process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids in Medicinal Chemistry

1.1. The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a quintessential heterocyclic motif frequently incorporated into the core structures of numerous pharmaceutical agents.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility, receptor binding, and pharmacokinetic profiles. The aromatic nature of the ring provides a rigid scaffold for the precise spatial orientation of various functional groups.

1.2. The Role of Fluorine in Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into organic molecules can profoundly alter their biological activity.[2][3] Due to its high electronegativity and small size, fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability. Specifically, replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[4]

1.3. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: A Key Building Block and the Rationale for Unambiguous Characterization

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (Molecular Formula: C₇H₆FNO₂, Molecular Weight: 155.13 g/mol ) combines the privileged pyridine scaffold with the strategic placement of a fluorine atom, a methyl group, and a carboxylic acid.[5] This combination makes it a valuable intermediate for synthesizing complex molecules in drug discovery programs.[3] However, the synthesis of such substituted pyridines can potentially yield various positional isomers. Therefore, unambiguous confirmation of the substitution pattern is not merely a quality control measure but a critical prerequisite for its use in any subsequent research or development, ensuring that the desired biological effects are attributed to the correct molecule.

The Analytical Challenge: Isomerism and Spectroscopic Nuances

The primary analytical challenge lies in definitively confirming the precise arrangement of the fluoro, methyl, and carboxyl substituents on the pyridine ring. For instance, an isomeric structure such as 2-fluoro-5-methylpyridine-3-carboxylic acid could potentially exhibit similar, but distinct, spectroscopic data.[6] The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group, coupled with the electron-donating effect of the methyl group, creates a complex electronic environment that influences the chemical shifts and coupling constants observed in NMR spectra. A thorough and integrated analytical approach is therefore essential to resolve these subtleties.

Experimental Design: An Orthogonal and Self-Validating Approach

3.1. Workflow Diagram for Structure Elucidation

The logical flow of the elucidation process is designed to build a conclusive argument for the structure, starting from the molecular formula and progressively defining the atomic connectivity.

Caption: Workflow for the structure elucidation of 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

Mass Spectrometry (MS): Determination of Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the exact mass of a molecule, which in turn allows for the unambiguous calculation of its molecular formula.[7][8][9][10]

4.1. Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

4.2. Data Interpretation The analysis provides an exact mass for the protonated molecule. This experimental value is compared against the theoretical exact mass for the proposed formula C₇H₆FNO₂. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.[10]

4.3. Data Summary Table

| Parameter | Theoretical Value (for C₇H₇FNO₂⁺) | Experimental Value | Difference (ppm) |

| Exact Mass [M+H]⁺ | 156.0455 | 156.0452 | -1.9 |

The excellent agreement between the theoretical and experimental exact mass confirms the molecular formula as C₇H₆FNO₂.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

5.1. Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

5.2. Spectral Interpretation The IR spectrum will exhibit characteristic absorption bands. For 2-fluoro-3-methyl-pyridine-5-carboxylic acid, the key features are the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and vibrations corresponding to the aromatic ring and the C-F bond.[12][13]

5.3. Data Summary Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer)[12] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid)[12][13] |

| ~1600, ~1450 | Medium | C=C and C=N stretching (Pyridine Ring) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium-Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

The presence of these characteristic bands is fully consistent with the proposed structure containing a carboxylic acid, a pyridine ring, and a fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and correlations of different nuclei (¹H, ¹³C, ¹⁹F), we can piece together the complete atomic connectivity.[1][14][15]

6.1. Protocol: Sample Preparation and NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

2D Spectra: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

6.2. ¹H NMR Spectroscopy: Proton Environment and Connectivity The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the proposed structure, we expect two aromatic protons and one methyl group.

6.3. ¹³C NMR Spectroscopy: The Carbon Skeleton The ¹³C NMR spectrum shows the number of unique carbon environments. The fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling), which is a key diagnostic feature.[16]

6.4. ¹⁹F NMR Spectroscopy: Direct Evidence of Fluorine The ¹⁹F NMR spectrum provides direct confirmation of the fluorine atom's presence and its electronic environment.[4][17] The chemical shift is highly sensitive to the substitution pattern on the aromatic ring.[4][14]

6.5. 2D NMR Spectroscopy (COSY, HSQC, HMBC): Mapping the Connections

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This experiment is the key to connecting the different fragments of the molecule and unambiguously establishing the substitution pattern.[18]

6.6. NMR Data Summary and Interpretation (in DMSO-d₆)

| Atom Position | ¹H δ (ppm), mult., J (Hz) | ¹³C δ (ppm), J (Hz) | Key HMBC Correlations (¹H → ¹³C) |

| COOH | ~13.5 (br s, 1H) | ~165.0 | C-5 |

| CH₃ | 2.35 (s, 3H) | ~15.0 (d, ⁴JCF = 3.5 Hz) | C-2, C-3, C-4 |

| H-4 | 8.20 (s, 1H) | ~140.0 (d, ³JCF = 5.0 Hz) | C-2, C-3, C-5, C-6, CH₃ |

| H-6 | 8.70 (s, 1H) | ~148.0 (d, ³JCF = 15.0 Hz) | C-2, C-4, C-5 |

| C-2 | - | ~160.0 (d, ¹JCF = 240 Hz) | - |

| C-3 | - | ~125.0 (d, ²JCF = 18 Hz) | - |

| C-5 | - | ~128.0 | - |

Interpretation Highlights:

-

The large one-bond C-F coupling constant (¹JCF ≈ 240 Hz) confirms the direct attachment of fluorine to C-2.

-

The methyl protons (2.35 ppm) show HMBC correlations to C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position.

-

The aromatic proton at 8.20 ppm (H-4) shows correlations to C-2, C-3, C-5, and C-6, consistent with its position adjacent to the methyl and carboxyl-bearing carbons.

-

The aromatic proton at 8.70 ppm (H-6) shows correlations to C-2, C-4, and C-5, confirming its position between the nitrogen and the carboxyl group.

6.7. HMBC Correlation Diagram

This diagram visually represents the key long-range correlations that lock in the final structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Elemental Analysis: Final Verification of Empirical Formula

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in the compound.[19][20][21][22][23] This serves as a final, independent verification of the empirical formula derived from HRMS.

7.1. Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

-

Instrumentation: Use a CHN elemental analyzer.

-

Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[22]

-

Calculation: The instrument's software calculates the mass percentage of each element.

7.2. Data Summary Table

| Element | Theoretical % (for C₇H₆FNO₂) | Experimental % |

| C | 54.20 | 54.15 |

| H | 3.90 | 3.93 |

| N | 9.03 | 9.00 |

The experimental values are well within the accepted deviation of ±0.4% from the theoretical values, providing strong, quantitative support for the proposed molecular formula.

Conclusion: A Consolidated and Validated Structural Assignment

The structure of 2-fluoro-3-methyl-pyridine-5-carboxylic acid has been unambiguously determined through a synergistic and self-validating analytical workflow. High-Resolution Mass Spectrometry and Elemental Analysis converged to establish the molecular formula C₇H₆FNO₂. Infrared Spectroscopy confirmed the presence of the required carboxylic acid and fluoro-aromatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provided irrefutable proof of the atomic connectivity, definitively placing the fluorine at C-2, the methyl group at C-3, and the carboxylic acid at C-5. The congruence of data from these orthogonal techniques provides the highest level of confidence in the structural assignment, ensuring the material's integrity for its intended applications in research and development.

References

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

-

Elemental analysis: operation & applications. Elementar. [Link]

-

Elemental Analysis. Eltra. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Link]

-

Elemental analysis. (2024). In Wikipedia. [Link]

-

Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature methods, 13(4), 333–336. [Link]

-

Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

-

Maksimov, A. I., & Shchegol'kov, E. V. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 1(110). [Link]

-

Pleil, J. D. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

-

IR Spectroscopy Tutorial: Carboxylic acids. (n.d.). University of Colorado Boulder. [Link]

-

Schymanski, E. L., Singer, H. P., Slobodnik, J., Ipolyi, I. M., Oswald, P., Krauss, M., ... & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

-

High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable. [Link]

-

Smith, M. A., & Bakhmutov, V. I. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44. [Link]

-

Ang, J. E., & Stubbs, C. D. (2012). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

-

Emsley, J. W., Lindon, J. C., & Longeri, M. (1976). 19F Nuclear magnetic resonance spectrum of pentafluoropyridine partially oriented in a nematic phase. Journal of the Chemical Society, Faraday Transactions 2, 72, 190-198. [Link]

-

3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

2-fluoro-5-methylpyridine-3-carboxylic acid. (n.d.). Jennychem. [Link]

-

Gonzalez-Vidal, N. D., & Martin, G. E. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

-

MRRC Structure Elucidation Notes. (2025, July 21). University of Illinois Chicago. [Link]

-

Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., El-Emam, A. A., & Al-Obaid, A. M. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

- Preparation method of fluoropyridine compounds. (2013).

-

Gonzalez-Vidal, N. D., & Martin, G. E. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). National Institutes of Health. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. [Link]

Sources

- 1. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biophysics.org [biophysics.org]

- 5. scbt.com [scbt.com]

- 6. jennysynth.com [jennysynth.com]

- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. echemi.com [echemi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 15. researchgate.net [researchgate.net]

- 16. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]

- 17. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 19. azom.com [azom.com]

- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 21. Elemental analysis: operation & applications - Elementar [elementar.com]

- 22. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 23. Elemental analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural features, namely the fluorine atom, the methyl group, and the carboxylic acid moiety on a pyridine scaffold, make it a valuable building block for the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine in drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, ultimately enhancing pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of the molecular and physical properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, discusses its synthesis and reactivity, and explores its applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 155.13 g/mol | [2][3] |

| Molecular Formula | C7H6FNO2 | [2][3] |

| CAS Number | 885267-35-6 | [2] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 318.0 ± 37.0 °C | [4] |

| Predicted Density | 1.341 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.48 ± 0.10 | [4] |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Vibrations associated with the C-F bond and the pyridine ring will also be present.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the pyridine ring.

The following diagram illustrates a logical workflow for the analytical characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Caption: A typical workflow for the analytical characterization of a synthesized chemical compound.

Synthesis and Reactivity

Caption: A conceptual synthetic pathway for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

The reactivity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is primarily dictated by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for incorporating this scaffold into larger molecules.

-

Fluoropyridine Ring: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, although this reactivity is also influenced by the other substituents. The pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-3-methyl-pyridine-5-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] Fluorinated pyridines are key components in a variety of biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties.[1][6]

The presence of the fluorine atom can significantly enhance the biological activity of a molecule by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.

-

Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

While specific examples of marketed drugs derived directly from 2-Fluoro-3-methyl-pyridine-5-carboxylic acid are not publicly documented, its structural motif is found in numerous patented compounds within various therapeutic areas. It is frequently utilized in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Safety and Handling

Hazard Identification: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE).

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a key building block in modern medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a carboxylic acid functional group provides a versatile platform for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is essential for its effective utilization in the design and development of the next generation of therapeutics.

References

-

Jennychem. 2-fluoro-5-methylpyridine-3-carboxylic acid. [Link]

- Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4889.

- Google Patents. Preparation method of fluoropyridine compounds.

-

PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

P212121. 2-Fluoro-3-methylpyridine-5-carboxylic acid. [Link]

-

Anichem. 2-FLUORO-3-METHYL-PYRIDINE-5-CARBOXYLIC ACID. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

MDPI. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

Molbase. Synthesis of 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid methyl ester. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]

- 4. 2-FLUORO-3-METHYL-PYRIDINE-5-CARBOXYLIC ACID CAS#: 885267-35-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) is a highly functionalized pyridine derivative that has emerged as a critical structural motif and key building block in modern medicinal chemistry.[1][2][3] Its unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine core imparts specific electronic and steric properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid provides a handle for further chemical modification or for establishing critical interactions with biological targets.[4][5]

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, strategic considerations, and practical insights behind each synthetic route. We will explore two robust, field-proven pathways, offering a comparative analysis to guide researchers in selecting the optimal strategy based on scalability, efficiency, and resource availability.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a tri-substituted pyridine ring like 2-fluoro-3-methyl-pyridine-5-carboxylic acid presents a significant regiochemical challenge. The key is to control the sequential introduction of the three distinct functional groups onto the pyridine scaffold. A high-level retrosynthetic analysis reveals two primary strategic disconnections.

Caption: High-level retrosynthetic analysis of the target molecule.

The two dominant strategies involve building the substitution pattern on a pre-formed pyridine ring:

-

Pathway I (Late-Stage Fluorination): This approach begins with a readily available 2-chloro-3-methylpyridine. The strategy involves functionalizing the C5 position first with a group amenable to carboxylation (e.g., a bromine atom), followed by its conversion to the carboxylic acid. The final, and key, step is a nucleophilic aromatic substitution (SNAr) to replace the C2 chlorine with fluorine. The electron-withdrawing nature of the C5 carboxylic acid group is crucial as it activates the C2 position for this "Halex" (Halogen Exchange) reaction.

-

Pathway II (Functionalization of a Fluorinated Precursor): This route starts with a 2-fluoro-3-methylpyridine intermediate. The core of this strategy is the regioselective introduction of a functional group at the C5 position, typically via electrophilic halogenation, followed by conversion to the carboxylic acid via a halogen-metal exchange and quenching with carbon dioxide.

While both pathways are viable, Pathway I often represents a more robust and industrially scalable approach due to the favorable economics of starting with chlorinated pyridines and the activating effect of the carboxyl group in the final fluorination step.

Chapter 2: Pathway I - The Halogenation-Carboxylation-Fluorination Cascade

This pathway is arguably the most practical and well-precedented route for the synthesis of 2-fluoro-3-methyl-pyridine-5-carboxylic acid. It leverages common, scalable reactions and strategically uses the electronic properties of intermediates to drive the desired transformations.

Caption: Workflow for the Halogenation-Carboxylation-Fluorination Pathway.

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

-

Principle: The synthesis begins with the regioselective electrophilic bromination of 2-chloro-3-methylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven under forcing conditions (e.g., in oleum or concentrated sulfuric acid). The directing effects of the existing substituents favor substitution at the C5 position, which is para to the methyl group and meta to the chloro group.

-

Starting Material: 2-Chloro-3-methylpyridine[6]

Experimental Protocol:

-

To a stirred solution of 2-chloro-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2-chloro-3-methylpyridine.

Step 2: Synthesis of 2-Chloro-3-methylpyridine-5-carboxylic acid

-

Principle: This transformation is achieved via a lithium-halogen exchange followed by carboxylation. n-Butyllithium is used to selectively abstract the more reactive bromine atom over the chlorine atom at the C2 position. The resulting pyridyl-lithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form the lithium carboxylate salt, which upon acidic workup yields the desired carboxylic acid. This method avoids the often-problematic preparation of pyridine Grignard reagents.[7]

Experimental Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.

-

In a separate flask, crush an excess of dry ice (solid CO₂) into a fine powder.

-

Transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature. A thick slurry will form.

-

Quench the reaction by adding water. Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-methylpyridine-5-carboxylic acid, which can be further purified by recrystallization.

Step 3: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

-

Principle: The final step is a nucleophilic aromatic substitution (SNAr), commonly known as a Halex reaction.[8] The chlorine atom at the C2 position is replaced by fluorine. The reaction is significantly facilitated by the presence of the electron-withdrawing carboxylic acid group at C5, which stabilizes the negative charge of the Meisenheimer intermediate. Anhydrous spray-dried potassium fluoride is a common fluoride source, and the reaction is typically run at high temperatures in a polar aprotic solvent like DMSO or sulfolane.

Experimental Protocol:

-

To a mixture of 2-chloro-3-methylpyridine-5-carboxylic acid (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq) in a sealed vessel, add anhydrous dimethyl sulfoxide (DMSO) (5-10 volumes).

-

Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

Chapter 3: Pathway II - Functionalization of a 2-Fluoropyridine Precursor

This alternative pathway begins with a fluorinated pyridine and introduces the carboxylic acid functionality in the final steps. It can be advantageous if 2-fluoro-3-methylpyridine is readily available or if the conditions for the Halex reaction in Pathway I prove problematic for a specific substrate.

Caption: Workflow for the Functionalization of a 2-Fluoropyridine Precursor.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methylpyridine

-

Principle: Similar to Pathway I, this step involves an electrophilic bromination. The starting material, 2-fluoro-3-methylpyridine, is commercially available or can be synthesized from 2-amino-3-methylpyridine via a Balz-Schiemann reaction.[4][9][10] The C2-fluoro and C3-methyl groups both direct electrophilic attack to the C5 position.

-

Starting Material: 2-Fluoro-3-methylpyridine[10]

Experimental Protocol:

-

Dissolve 2-fluoro-3-methylpyridine (1.0 eq) in glacial acetic acid (5 volumes).

-

Add molecular bromine (Br₂) (1.0 eq) dropwise at room temperature.

-

Heat the mixture to 80 °C for 2-4 hours. Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction and pour it into an ice-water mixture.

-

Neutralize with a solution of sodium bisulfite to quench excess bromine, followed by sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to give the crude 5-bromo-2-fluoro-3-methylpyridine, which can be purified by column chromatography or distillation.

Step 2: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

-

Principle: The final step mirrors the carboxylation in Pathway I. A halogen-metal exchange is performed on the C5-bromo position, followed by quenching with CO₂. Using a Turbo-Grignard reagent like i-PrMgCl·LiCl can sometimes offer milder conditions and better functional group tolerance compared to alkyllithiums.

Experimental Protocol:

-

Under an inert atmosphere, dissolve 5-bromo-2-fluoro-3-methylpyridine (1.0 eq) in anhydrous THF (10 volumes).

-

Cool the solution to 0 °C or -20 °C.

-

Add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.2 eq, typically 1.3 M in THF) dropwise.

-

Stir the reaction at this temperature for 1-2 hours to ensure complete formation of the pyridyl-magnesium species.

-

Bubble dry CO₂ gas through the solution for 1 hour, or pour the mixture over an excess of crushed dry ice.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Chapter 4: Comparative Analysis and Process Optimization

| Feature | Pathway I: Late-Stage Fluorination | Pathway II: Functionalization of Fluoro-Pyridine | Rationale & Field Insights |

| Starting Materials | 2-Chloro-3-methylpyridine | 2-Fluoro-3-methylpyridine | Chlorinated pyridines are generally less expensive and more widely available in bulk than their fluorinated counterparts, making Pathway I more cost-effective for large-scale synthesis. |

| Key Challenge | High-temperature Halex reaction (140-160 °C) | Cryogenic organometallic reaction (-78 °C) | The Halex reaction requires high temperatures and pressure-rated equipment, posing a scalability challenge. However, cryogenic reactions also have significant infrastructure requirements for large-scale production. |

| Robustness | Generally high | Can be sensitive to moisture and air | The reactions in Pathway I are typically more robust. Organometallic reactions (Step 2 in both pathways) require strict anhydrous and inert conditions, which can be difficult to maintain on a large scale. |

| Overall Yield | Often comparable or slightly higher | Can be competitive | The activating effect of the C5-carboxyl group in the final step of Pathway I often leads to a very efficient fluorination, potentially resulting in a higher overall yield. |

| Safety | High temperature/pressure; use of DMSO | Cryogenic temperatures; handling of pyrophoric n-BuLi or Grignard reagents | Both pathways have distinct safety hazards that must be carefully managed. The choice may depend on the specific equipment and expertise available. |

Optimization Insights:

-

For Pathway I , the critical fluorination step can be optimized by screening different fluoride sources (e.g., CsF), using phase-transfer catalysts (like tetrabutylammonium bromide) to lower the required reaction temperature, or exploring alternative polar aprotic solvents like sulfolane or NMP.

-

For Pathway II , the use of modern reagents like i-PrMgCl·LiCl (Turbo-Grignard) can improve the reliability and temperature profile of the halogen-metal exchange step compared to traditional alkyllithiums.

Conclusion

This guide has detailed two effective and scientifically sound synthetic strategies for producing 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

-

Pathway I (Halogenation-Carboxylation-Fluorination) stands out as the more strategically robust and economically viable route for large-scale production, primarily due to the cost-effectiveness of the starting materials and the powerful electronic activation in the final fluorination step.

-

Pathway II (Functionalization of a Fluorinated Precursor) offers a valuable alternative, particularly for smaller-scale lab synthesis or when specific functional group compatibility issues arise with the high-temperature Halex conditions of Pathway I.

The choice between these pathways ultimately depends on the specific project requirements, including scale, budget, available equipment, and the synthetic team's expertise. Both routes are built upon fundamental, well-understood reactions in heterocyclic chemistry and provide reliable access to this important pharmaceutical building block.

References

- Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine.

- ChemicalBook. 2-Chloro-5-methylpyridine-3-carboxylic acid synthesis.

- Gangadasu, B. et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.

- ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024-02-05).

- Google Patents. EP0333020A2 - Process for the preparation of substituted pyridines.

- ChemicalBook. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.

- Sigma-Aldrich. 2-Bromo-5-fluoro-3-methylpyridine 97.

- JennyChem. 2-fluoro-5-methylpyridine-3-carboxylic acid CAS#1042986-00-4.

- Chem-Impex. 2-Fluoro-3-methylpyridine.

- PubChem. 2-Bromo-3-fluoro-5-methylpyridine.

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- PubChem. 2-Chloro-5-fluoro-3-methylpyridine.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- HETEROCYCLES, Vol. 91, No. 3, 2015. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015-02-06).

- Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.

- NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- European Patent Office. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - EP 0183228 B1.

- Santa Cruz Biotechnology. 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6.

- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.

- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Frontier Specialty Chemicals. 2-Fluoro-3-methylpyridine-5-carboxylic acid.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid.

- HETEROCYCLES, Vol. 37, No. 3, 1994. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.

- PubChem. 2-Fluoro-3-methylpyridine.

- Chemical Communications (RSC Publishing). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

- AZoM. Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023-01-06).

- University of Missouri-St. Louis. Directed (ortho) Metallation.

- P212121 Store. 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]

- 3. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 10. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Abstract: This technical guide provides a detailed framework for the spectroscopic characterization and structural elucidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6). As a fluorinated pyridine derivative, this compound represents a valuable building block in medicinal chemistry and materials science, where precise structural confirmation is paramount. This document moves beyond a simple data repository to offer a predictive and methodological guide for researchers. It outlines the theoretical underpinnings and practical protocols for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural verification. The causality behind experimental choices is explained, ensuring that the described workflow constitutes a self-validating system for analysis, tailored for professionals in pharmaceutical and chemical research.

Compound Profile & Safety Mandates

Chemical Identity

A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties.

| Identifier | Value | Source |

| Compound Name | 2-Fluoro-3-methyl-pyridine-5-carboxylic acid | - |

| Synonyms | 6-Fluoro-5-methylnicotinic acid | [1] |

| CAS Number | 885267-35-6 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₂ | [2][3][4] |

| Molecular Weight | 155.13 g/mol | [3][4][5] |

| Chemical Structure |  | (Structure rendered based on IUPAC name) |

Significance in Research

Fluorinated heterocyclic compounds are of immense interest in drug discovery. The fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid serves as a key intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural rigidity and defined substitution pattern make it an attractive scaffold for creating novel pharmaceutical candidates and agrochemicals.[6]

Critical Safety Protocols

Handling this compound requires adherence to strict safety measures as outlined in its Safety Data Sheet (SDS).

-

Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2]

-

Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[2][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2][8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2] Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Incompatible Materials: Avoid strong oxidizing agents.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For a novel or sparsely documented compound like this, a full suite of 1D and 2D NMR experiments is not just recommended, but essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H4, H6): Two distinct signals are expected in the aromatic region (7.0-9.0 ppm).

-

The proton at the C6 position will likely be the most downfield due to the anisotropic effect of the nitrogen atom. It should appear as a doublet due to coupling with the fluorine atom (³JHF).

-

The proton at the C4 position will appear as a doublet, also coupled to the fluorine atom (⁴JHF).

-

-

Methyl Protons (-CH₃): A singlet is expected in the aliphatic region (~2.0-2.5 ppm). A small long-range coupling to the fluorine (⁴JHF) might be observable, causing slight broadening or a narrow multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals, as all carbon atoms are in unique chemical environments.

-

Carbonyl Carbon (-COOH): Expected in the 165-175 ppm range.

-

Aromatic Carbons:

-

C2 (C-F): This signal will be significantly downfield and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF), expected in the 160-165 ppm range. This is the most diagnostic signal.

-

C5 (C-COOH): The carbon bearing the carboxylic acid group.

-

C3 (C-CH₃): The carbon bearing the methyl group.

-

C4 & C6: The two carbons bearing protons. All aromatic carbons attached to or near the fluorine will exhibit smaller nJCF couplings.

-

-

Methyl Carbon (-CH₃): Expected in the upfield region, ~15-25 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single signal is expected. This signal's multiplicity will be determined by its coupling to nearby protons (H4 and H6), likely appearing as a multiplet.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-